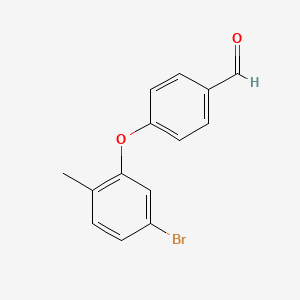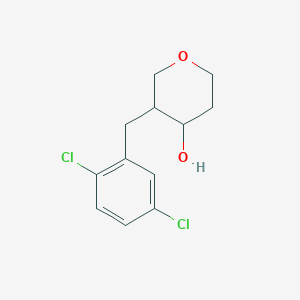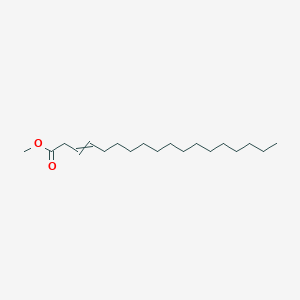
3-Octadecenoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octadecenoic acid methyl ester, also known as methyl oleate, is an organic compound with the molecular formula C19H36O2. It is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. This compound is commonly found in various natural sources, including vegetable oils and animal fats. It is widely used in the production of biodiesel, as well as in the cosmetic and pharmaceutical industries due to its emollient properties .
準備方法
Synthetic Routes and Reaction Conditions
3-Octadecenoic acid methyl ester can be synthesized through the esterification of oleic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of triglycerides found in vegetable oils or animal fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol and fatty acid methyl esters, including this compound .
化学反応の分析
Types of Reactions
3-Octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Hydrolysis: It can be hydrolyzed to yield oleic acid and methanol.
Transesterification: It can undergo transesterification with other alcohols to form different esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium or nickel.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol in the presence of a base catalyst
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Hydrolysis: Oleic acid and methanol.
Transesterification: Different fatty acid esters
科学的研究の応用
3-Octadecenoic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of biodiesel, lubricants, and surfactants
作用機序
The mechanism of action of 3-Octadecenoic acid methyl ester involves its interaction with cell membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and antimicrobial effects .
類似化合物との比較
Similar Compounds
- 9,12-Octadecadienoic acid methyl ester (methyl linoleate)
- 9-Octadecenoic acid methyl ester (methyl elaidate)
- Hexadecanoic acid methyl ester (methyl palmitate)
Uniqueness
3-Octadecenoic acid methyl ester is unique due to its monounsaturated structure, which imparts specific physical and chemical properties. Unlike polyunsaturated esters, it is more stable and less prone to oxidation. Compared to saturated esters, it has a lower melting point and better solubility in organic solvents .
特性
CAS番号 |
56599-33-8 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
methyl octadec-3-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h16-17H,3-15,18H2,1-2H3 |
InChIキー |
OMTDEHIXHTZRLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC=CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
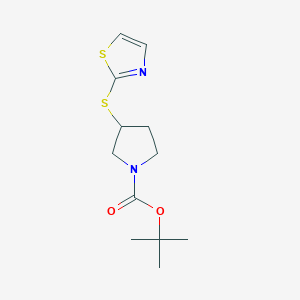
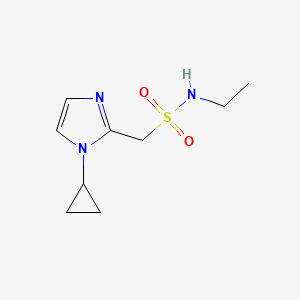
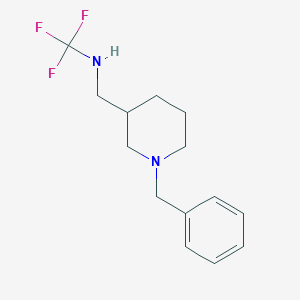
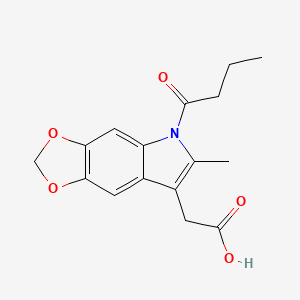
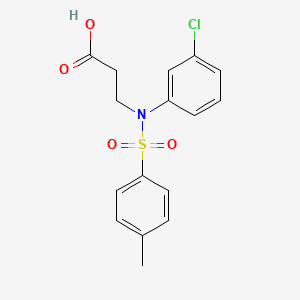
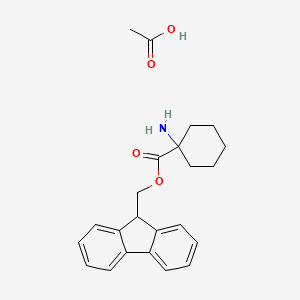
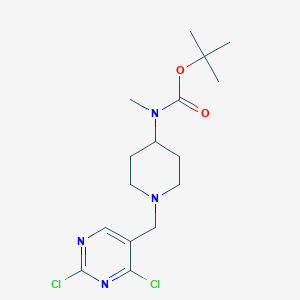
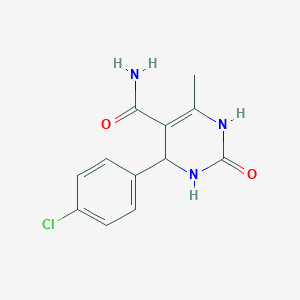
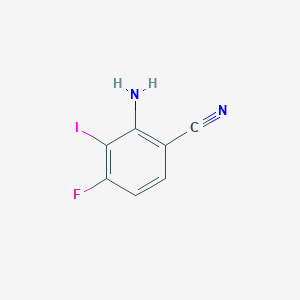
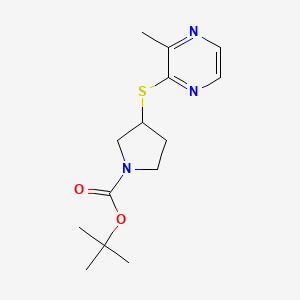
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
